molecular formula C15H18N2 B1517574 4-(aminomethyl)-N-ethyl-N-phenylaniline CAS No. 1019575-69-9

4-(aminomethyl)-N-ethyl-N-phenylaniline

Cat. No. B1517574
CAS RN: 1019575-69-9
M. Wt: 226.32 g/mol
InChI Key: OHMFRAHJYIYNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-N-ethyl-N-phenylaniline (AMEP) is an organic compound with a chemical formula of C15H19N3. It is a derivative of aniline, an aromatic amine. AMEP is primarily used in scientific research as a biochemical reagent. It is used in the synthesis of other compounds as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Amino Acid Research and Metabolic Disorders

  • Phenylketonuria (PKU) Treatment : 4-(aminomethyl)-N-ethyl-N-phenylaniline, as part of large neutral amino acids (LNAAs), has been studied for its potential in treating PKU. A formulation containing LNAAs, including 4-(aminomethyl)-N-ethyl-N-phenylaniline, showed promising results in reducing elevated blood phenylalanine concentrations in both animal models and human subjects, indicating its potential use in managing PKU (Matalon et al., 2006).

Biochemical and Metabolic Analysis

  • Metabolomics in Heart Failure : Metabolite profiles, potentially including 4-(aminomethyl)-N-ethyl-N-phenylaniline, have been identified as significant in patients with heart failure. These profiles, which may include amino acids and amines, provide diagnostic and prognostic value, indicating a possible role of 4-(aminomethyl)-N-ethyl-N-phenylaniline in such metabolic analyses (Cheng et al., 2015).

Newborn Screening and Genetic Disorders

  • Newborn Screening and Amino Acid Disorders : In the context of newborn screening programs, tandem mass spectrometry is used to detect markers of amino acid disorders. The presence of amino acids, including potentially 4-(aminomethyl)-N-ethyl-N-phenylaniline, in dried blood spots of newborns can indicate various metabolic or genetic disorders, underscoring its significance in early diagnosis and intervention (Zytkovicz et al., 2001).

Aromatic Amine Analysis in Occupational Health

  • Occupational Exposure and Cancer Risk : The study of aromatic amines, including 4-(aminomethyl)-N-ethyl-N-phenylaniline, in occupational settings is critical due to their association with elevated risks of cancers, particularly bladder cancer. Understanding the metabolic pathways and exposure risks of such amines, including their hemoglobin adducts, is vital in assessing occupational health risks and preventive measures (Vineis, 1994).

properties

IUPAC Name

4-(aminomethyl)-N-ethyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17(14-6-4-3-5-7-14)15-10-8-13(12-16)9-11-15/h3-11H,2,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMFRAHJYIYNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-ethyl-N-phenylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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